molecular formula C11H13N3S B1445023 1-(1,3-benzothiazol-2-yl)pyrrolidin-3-amine CAS No. 933707-46-1

1-(1,3-benzothiazol-2-yl)pyrrolidin-3-amine

Cat. No.: B1445023
CAS No.: 933707-46-1
M. Wt: 219.31 g/mol
InChI Key: XDWFUOSCBNVRNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1,3-Benzothiazol-2-yl)pyrrolidin-3-amine is a compound that combines the structural features of benzothiazole and pyrrolidine. Benzothiazole is a bicyclic compound containing both benzene and thiazole rings, known for its diverse biological activities. Pyrrolidine, a five-membered nitrogen-containing ring, is widely used in medicinal chemistry due to its ability to enhance the pharmacokinetic properties of drugs .

Biochemical Analysis

Biochemical Properties

1-(Benzo[d]thiazol-2-yl)pyrrolidin-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit cyclooxygenase-1 (COX-1) with an IC50 value ranging from 7.41 to 11.34 μM . This inhibition suggests that 1-(Benzo[d]thiazol-2-yl)pyrrolidin-3-amine can modulate inflammatory responses by affecting the COX-1 enzyme. Additionally, this compound has been found to interact with androgen receptors, indicating its potential role in modulating hormonal pathways .

Cellular Effects

1-(Benzo[d]thiazol-2-yl)pyrrolidin-3-amine exhibits various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can induce apoptosis in cancer cell lines, such as HeLa cells, by causing S-phase and G2/M-phase cell cycle arrests . This indicates its potential as an antitumor agent. Furthermore, 1-(Benzo[d]thiazol-2-yl)pyrrolidin-3-amine has been shown to affect the expression of genes involved in oxidative stress responses, highlighting its role in cellular defense mechanisms .

Molecular Mechanism

The molecular mechanism of action of 1-(Benzo[d]thiazol-2-yl)pyrrolidin-3-amine involves several key interactions at the molecular level. This compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, molecular docking studies have demonstrated that 1-(Benzo[d]thiazol-2-yl)pyrrolidin-3-amine exhibits strong binding interactions with the adenosine A2A receptor, which is implicated in neuroprotective effects . Additionally, this compound can modulate the activity of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px), further elucidating its role in oxidative stress regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(Benzo[d]thiazol-2-yl)pyrrolidin-3-amine have been observed to change over time. Studies have shown that this compound remains stable under various conditions, but its degradation products can influence long-term cellular functions. For example, prolonged exposure to 1-(Benzo[d]thiazol-2-yl)pyrrolidin-3-amine has been associated with sustained inhibition of inflammatory pathways and persistent modulation of gene expression related to oxidative stress . These findings suggest that the compound’s effects can be maintained over extended periods, making it a valuable tool for long-term biochemical studies.

Dosage Effects in Animal Models

The effects of 1-(Benzo[d]thiazol-2-yl)pyrrolidin-3-amine vary with different dosages in animal models. At lower doses, this compound has been shown to exert beneficial effects, such as reducing inflammation and oxidative stress. At higher doses, it can exhibit toxic or adverse effects. For instance, high doses of 1-(Benzo[d]thiazol-2-yl)pyrrolidin-3-amine have been associated with hepatotoxicity and nephrotoxicity in animal studies . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

1-(Benzo[d]thiazol-2-yl)pyrrolidin-3-amine is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, this compound has been shown to modulate the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism . Additionally, 1-(Benzo[d]thiazol-2-yl)pyrrolidin-3-amine can influence the levels of metabolites involved in oxidative stress responses, further elucidating its role in cellular defense mechanisms .

Transport and Distribution

The transport and distribution of 1-(Benzo[d]thiazol-2-yl)pyrrolidin-3-amine within cells and tissues involve specific transporters and binding proteins. This compound has been shown to interact with membrane transporters that facilitate its uptake and distribution across cellular compartments . Additionally, 1-(Benzo[d]thiazol-2-yl)pyrrolidin-3-amine can bind to intracellular proteins, influencing its localization and accumulation within specific cellular regions . These interactions are crucial for understanding the compound’s bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of 1-(Benzo[d]thiazol-2-yl)pyrrolidin-3-amine plays a significant role in its activity and function. This compound has been found to localize within specific cellular compartments, such as the mitochondria and the nucleus . Targeting signals and post-translational modifications direct 1-(Benzo[d]thiazol-2-yl)pyrrolidin-3-amine to these compartments, where it can exert its effects on cellular processes. For instance, its localization within the mitochondria allows it to modulate oxidative stress responses and mitochondrial function .

Preparation Methods

The synthesis of 1-(1,3-benzothiazol-2-yl)pyrrolidin-3-amine typically involves the reaction of 2-aminobenzothiazole with a suitable pyrrolidine derivative. One common method includes the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as coupling agents in a dimethylformamide solvent . The reaction conditions are relatively mild, and the product is obtained in high yields. Industrial production methods may involve similar synthetic routes but optimized for large-scale production .

Chemical Reactions Analysis

1-(1,3-Benzothiazol-2-yl)pyrrolidin-3-amine undergoes various chemical reactions, including:

Properties

IUPAC Name

1-(1,3-benzothiazol-2-yl)pyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3S/c12-8-5-6-14(7-8)11-13-9-3-1-2-4-10(9)15-11/h1-4,8H,5-7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDWFUOSCBNVRNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)C2=NC3=CC=CC=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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